molecular formula C15H12N4 B1204515 10H-Quindoline-3,8-diamine CAS No. 161622-27-1

10H-Quindoline-3,8-diamine

Cat. No.: B1204515
CAS No.: 161622-27-1
M. Wt: 248.28 g/mol
InChI Key: VXJCEYHNPBHQOS-UHFFFAOYSA-N
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Description

10H-Quindoline-3,8-diamine is a heterocyclic aromatic compound with the chemical formula C15H12N4. It is a derivative of quindoline, which is known for its interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-Quindoline-3,8-diamine typically involves the modification of the Pfitzinger quinoline reaction. This method includes the reaction between isatin and O,N-diacetylindoxyl to afford quindoline-11-carboxylic acid, which is then decarboxylated to yield quindoline. The overall yield of this process is approximately 71% . Another method involves the Heck reaction, which has been used to prepare derivatives of quindoline with a yield of 70% .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 10H-Quindoline-3,8-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quindoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of alkylated or halogenated quindoline compounds .

Mechanism of Action

The mechanism of action of 10H-Quindoline-3,8-diamine involves its interaction with molecular targets such as DNA and proteins. For example, it has been shown to stabilize G-quadruplex structures in the promoter region of the c-MYC gene, leading to the repression of c-MYC expression. This mechanism is particularly relevant in its anticancer activity, as c-MYC is a well-known oncogene .

Comparison with Similar Compounds

Uniqueness: 10H-Quindoline-3,8-diamine is unique due to its specific substitution pattern and the resulting electronic properties.

Properties

IUPAC Name

10H-indolo[3,2-b]quinoline-3,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4/c16-9-2-1-8-5-14-15(19-12(8)6-9)11-4-3-10(17)7-13(11)18-14/h1-7,18H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJCEYHNPBHQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC3=C(C=C21)NC4=C3C=CC(=C4)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327755
Record name 10H-Quindoline-3,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161622-27-1
Record name 10H-Quindoline-3,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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